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molecular formula C12H19NO3 B8695790 Ethyl 5-hexyloxazole-4-carboxylate

Ethyl 5-hexyloxazole-4-carboxylate

Cat. No. B8695790
M. Wt: 225.28 g/mol
InChI Key: YQAIQSQYGNPWIZ-UHFFFAOYSA-N
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Patent
US09187424B1

Procedure details

Ethyl 2-isocyanoacetate (1.0 g, 8.84 mmol) was dissolved in DMF (5 mL) in a 25 mL 1 neck pear shaped flask that was equipped with a magnetic stirrer and an Ar inlet. DBU (1.999 mL, 13.26 mmol) and heptanoyl chloride (1.770 mL, 11.49 mmol) were added and the reaction mixture was stirred at 80° C. for 6 h. The reaction mixture was poured into water (50 mL) and extracted with EtOAc (3×30 mL). The phases were separated and the organic phase was dried over MgSO4 and concentrated in vacuo to a a dark oil. The desired product was isolated by distillation at 90-95° C. at 0.3 mmHg as a clear oil (0.89 g, 45%). LCMS Anal. Calc'd for C12H19NO3 225.1. found [M+H] 226.1. 1H NMR (500 MHz, CDCl3) δ 7.76 (s, 1H), 4.37 (q, J=7.2 Hz, 2H), 3.03 (t, J=7.6 Hz, 2H), 1.71-1.64 (m, 2H), 1.38 (t, J=7.2 Hz, 3H), 1.35-1.26 (m, 6H), 0.86 (t, J=6.3 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
1
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.999 mL
Type
reactant
Reaction Step Two
Quantity
1.77 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].C1CCN2C(=NCCC2)CC1.[C:20](Cl)(=[O:27])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].O>CN(C=O)C>[CH2:21]([C:20]1[O:27][CH:2]=[N:1][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
1
Quantity
25 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.999 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
1.77 mL
Type
reactant
Smiles
C(CCCCCC)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was equipped with a magnetic stirrer
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a a dark oil

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCCCC)C1=C(N=CO1)C(=O)OCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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